Amg-487
Overview
Description
AMG-487 is an orally active and selective antagonist of CXC chemokine receptor 3 (CXCR3). It inhibits the binding of CXCL10 and CXCL11 to CXCR3 with IC50s of 8.0 and 8.2 nM, respectively . It is also known as ®-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide .
Molecular Structure Analysis
The empirical formula of AMG-487 is C32H28F3N5O4 . Its molecular weight is 603.59 . The exact mass is 603.21 .Chemical Reactions Analysis
AMG-487 is known to inhibit CXCR3 ligands-induced cell migration . In vitro studies have shown that AMG-487 can affect dendritic cell (DC) biology and function .Physical And Chemical Properties Analysis
AMG-487 is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Neuromuscular Research
AMG-487 has been utilized in neuromuscular research, specifically in studies determining the potency of neuromuscular blocking and reversal agents. Acceleromyography (AMG), a method increasingly used in this field, has been employed to assess dose-response relationships and potency in neuromuscular blocking agents like rocuronium, using AMG-487 as a comparator (Claudius, Skovgaard, & Viby-Mogensen, 2009).
2. Immunological Effects on Dendritic Cells
A notable application of AMG-487 is in the study of its effects on dendritic cell biology and function. AMG-487 is a targeted blocker of the chemokine receptor CXCR3 and has been shown to affect the maturity and functionality of dendritic cells in vitro, leading to impaired T cell activation. This suggests a potential immunomodulatory role for AMG-487 during dendritic cell development (Qin et al., 2020).
3. Investigation of Pharmacokinetics in Human Subjects
Research on AMG-487 has extended to its pharmacokinetics in human subjects, particularly when administered in multiple doses. A study found that AMG-487 exhibits dose- and time-dependent pharmacokinetics with notable changes in metabolite to parent plasma concentrations, suggesting a complex biotransformation process influenced by factors like oral clearance and systemic clearance (Tonn et al., 2009).
4. Role in Chemistry of Chemokine Receptors
AMG-487's role in inhibiting the chemokine receptor CXCR3 has been explored, particularly in relation to its potential effects on inflammatory symptoms. The compound has been studied for its ability to block inflammatory cycles, offering insights into the mechanisms of inflammatory diseases and potential therapeutic applications (Optimization of a series of quinazolinone-derived antagonists of CXCR3, Liu et al., 2009).
properties
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetamide, N-((1R)-1-(3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)- | |
CAS RN |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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